molecular formula C20H23ClN6O B10984853 N-(3-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(3-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B10984853
M. Wt: 398.9 g/mol
InChI Key: RJLARKKJEVKIPW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a triazolopyridazine ring, and a piperidine carboxamide moiety, making it an interesting subject for research and development.

Properties

Molecular Formula

C20H23ClN6O

Molecular Weight

398.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23ClN6O/c1-13(2)19-24-23-17-6-7-18(25-27(17)19)26-10-8-14(9-11-26)20(28)22-16-5-3-4-15(21)12-16/h3-7,12-14H,8-11H2,1-2H3,(H,22,28)

InChI Key

RJLARKKJEVKIPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of specific proteins or enzymes.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with biological targets relevant to disease.

    Industry: It may find applications in the development of new chemical processes or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. The exact pathways and targets involved would depend on the specific context of its use, such as its role in a biochemical assay or therapeutic application.

Comparison with Similar Compounds

Similar Compounds

    Butanamide, N-(4-chlorophenyl)-3-oxo-: This compound shares the chlorophenyl group but differs in its overall structure and functional groups.

    Acetoacetanilide, 4’-chloro-: Another compound with a chlorophenyl group, used in different chemical contexts.

Uniqueness

N-(3-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is unique due to its combination of a triazolopyridazine ring and a piperidine carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

N-(3-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorophenyl group, a piperidine moiety, and a triazolopyridazine scaffold. The presence of these functional groups contributes to its biological activity by influencing interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:

  • Cytotoxicity Studies : In vitro evaluations on 60 cancer cell lines demonstrated that specific derivatives exhibited substantial antiproliferative effects. Notably, compounds 4g and 4a showed mean growth inhibition percentages (GI%) of 55.84% and 29.08%, respectively .
  • Mechanism of Action : Compound 4g was found to induce cell cycle arrest in the S phase and significantly enhance apoptosis through increased caspase-9 activity while decreasing levels of phosphorylated PI3K and AKT .

Enzyme Inhibition

The compound has been identified as a dual inhibitor of c-Met and Pim-1 kinases, both of which play critical roles in cancer progression:

  • Inhibition Potency : Compound 4g demonstrated IC50 values of 0.163 μM for c-Met and 0.283 μM for Pim-1, indicating potent inhibitory activity against these enzymes .

Additional Biological Activities

Beyond its anticancer properties, the compound may also exhibit other therapeutic effects:

  • Antimicrobial and Antiviral Properties : Triazolopyridazine derivatives have been noted for their antimicrobial and antiviral activities, making them candidates for further research in these areas .

Study on Triazolopyridazine Derivatives

A comprehensive study focused on the development of triazolopyridazine derivatives revealed their potential as effective anticancer agents. The research included:

  • Synthesis and Evaluation : Various derivatives were synthesized and screened for their anticancer activity against different tumor cell lines. The most promising candidates were further evaluated for their mechanisms of action .

Molecular Docking Studies

Molecular docking studies provided insights into the binding modes of these compounds with their target enzymes. Such studies are crucial for understanding how structural modifications can enhance potency and selectivity against specific targets.

Summary of Biological Activities

Activity TypeCompoundIC50 (μM)GI% (%)
c-Met Inhibition4g0.163-
Pim-1 Inhibition4g0.283-
Cytotoxicity (MCF-7 Cells)4g-55.84
Cytotoxicity (MCF-7 Cells)4a-29.08

Mechanistic Insights

MechanismObservation
Cell Cycle ArrestS phase arrest
Apoptosis InductionIncreased caspase-9 activity
PI3K/AKT PathwayDecreased phosphorylated levels

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